ethyl (E)-4-hydroxy-2-methylbut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (E)-4-hydroxy-2-methylbut-2-enoate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are commonly found in various natural and synthetic products. This particular compound is characterized by its unique structure, which includes an ethyl group, a hydroxyl group, and a double bond in the E-configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-4-hydroxy-2-methylbut-2-enoate can be achieved through several methods. One common approach is the esterification of 4-hydroxy-2-methylbut-2-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in packed bed reactors can also be employed to facilitate the esterification reaction while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-4-hydroxy-2-methylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 4-oxo-2-methylbut-2-enoate.
Reduction: The double bond can be reduced to form ethyl 4-hydroxy-2-methylbutanoate.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to convert the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Ethyl 4-oxo-2-methylbut-2-enoate.
Reduction: Ethyl 4-hydroxy-2-methylbutanoate.
Substitution: Ethyl 4-chloro-2-methylbut-2-enoate.
Scientific Research Applications
Ethyl (E)-4-hydroxy-2-methylbut-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The ester is employed in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl (E)-4-hydroxy-2-methylbut-2-enoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the release of the corresponding acid and alcohol. This process can influence various metabolic pathways and cellular functions.
Comparison with Similar Compounds
Ethyl (E)-4-hydroxy-2-methylbut-2-enoate can be compared with other similar compounds, such as:
Ethyl acetate: A simple ester with a pleasant fruity odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity aroma, used in flavorings and fragrances.
Ethyl 4-hydroxybutanoate: Similar in structure but lacks the double bond, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and the E-configuration of the double bond, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C7H12O3 |
---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
ethyl (E)-4-hydroxy-2-methylbut-2-enoate |
InChI |
InChI=1S/C7H12O3/c1-3-10-7(9)6(2)4-5-8/h4,8H,3,5H2,1-2H3/b6-4+ |
InChI Key |
PLKAMKXQJQQXJV-GQCTYLIASA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/CO)/C |
Canonical SMILES |
CCOC(=O)C(=CCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.